Leniquinsin
Overview
Description
LENIQUINSIN is an antihypertensive compound known for its potent vasodilatory effects. It functions as a phosphodiesterase inhibitor and has been shown to act on smooth muscle, leading to vasodilation and a reduction in blood pressure . This compound’s hypotensive effect is attributed to both alpha-adrenergic blockade and direct action on smooth muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LENIQUINSIN involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core quinoline structure through a cyclization reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Using catalysts and controlled reaction conditions to maximize yield.
Purification: Employing techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: LENIQUINSIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline compounds.
Scientific Research Applications
LENIQUINSIN has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phosphodiesterase inhibition and vasodilation mechanisms.
Biology: Investigated for its effects on smooth muscle cells and its potential role in regulating blood pressure.
Medicine: Explored as a potential therapeutic agent for treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and as a reference compound in pharmacological studies
Mechanism of Action
LENIQUINSIN exerts its effects through multiple mechanisms:
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase, this compound increases cyclic adenosine monophosphate (cAMP) levels, leading to smooth muscle relaxation and vasodilation.
Alpha-Adrenergic Blockade: this compound blocks alpha-adrenergic receptors, reducing vasoconstriction and lowering blood pressure.
Direct Action on Smooth Muscle: this compound directly acts on smooth muscle cells, promoting relaxation and reducing vascular resistance.
Comparison with Similar Compounds
LENIQUINSIN can be compared with other antihypertensive compounds such as:
Quinapril: Another antihypertensive agent that works as an angiotensin-converting enzyme inhibitor.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Losartan: An angiotensin II receptor antagonist used for managing hypertension.
Uniqueness of this compound:
Mechanism of Action: Unlike other antihypertensive agents, this compound combines phosphodiesterase inhibition with alpha-adrenergic blockade and direct smooth muscle action.
Research Applications: this compound’s unique combination of mechanisms makes it a valuable tool for studying multiple pathways involved in blood pressure regulation
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGAQXOHSFIRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864255 | |
Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10351-50-5 | |
Record name | Leniquinsin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LENIQUINSIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENIQUINSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53DC63OCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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